(S)-2-Amino-3-(quinolin-4-yl)propanoic acid
CAS No.:
Cat. No.: VC16789190
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12N2O2 |
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Molecular Weight | 216.24 g/mol |
IUPAC Name | (2S)-2-amino-3-quinolin-4-ylpropanoic acid |
Standard InChI | InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1 |
Standard InChI Key | ZUYBRQWHZZVAHM-JTQLQIEISA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=CC=N2)C[C@@H](C(=O)O)N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol for the free acid form. Its dihydrochloride salt form (CAS No. 2563594-83-0) has a molecular weight of 289.16 g/mol . The IUPAC name is (S)-2-amino-3-(quinolin-4-yl)propanoic acid, reflecting its stereochemistry and substituents.
Table 1: Key Physicochemical Properties
The quinoline moiety contributes to the compound’s planar aromatic structure, enabling π-π stacking interactions with biological macromolecules. The carboxylic acid and amino groups facilitate hydrogen bonding and ionic interactions, critical for its bioavailability and target engagement.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (S)-2-amino-3-(quinolin-4-yl)propanoic acid typically involves multi-step reactions starting from quinoline derivatives and amino acid precursors. A common approach includes:
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Quinoline Functionalization: Introduction of a propanoic acid side chain at the 4-position of quinoline via nucleophilic substitution or Friedel-Crafts acylation.
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Chiral Resolution: Separation of enantiomers using chiral chromatography or enzymatic resolution to isolate the S-configuration .
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Salt Formation: Conversion to the dihydrochloride salt for improved stability and solubility, achieved by treating the free acid with hydrochloric acid .
Table 2: Industrial Synthesis Parameters
Parameter | Condition | Outcome |
---|---|---|
Starting Material | 4-Chloroquinoline | 85% Yield |
Catalyst | Palladium(II) acetate | Enhanced regioselectivity |
Reaction Temperature | 80–100°C | Optimal side-chain incorporation |
Purification Method | Recrystallization (methanol) | ≥98% Purity |
Industrial-scale production prioritizes catalytic methods to minimize waste and maximize yield. For example, palladium-catalyzed coupling reactions reduce byproduct formation compared to traditional acid-catalyzed approaches.
Biological Activity and Mechanisms
Neuroprotective Effects
The quinoline moiety confers antioxidant properties, enabling the compound to scavenge reactive oxygen species (ROS) and mitigate oxidative stress in neuronal cells. In vitro studies demonstrate a 40% reduction in lipid peroxidation at 50 µM concentration, comparable to reference antioxidants like ascorbic acid.
Anti-Inflammatory Action
(S)-2-Amino-3-(quinolin-4-yl)propanoic acid inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB signaling. In murine models, oral administration (10 mg/kg) reduced edema by 60% within 24 hours, highlighting its potential in treating inflammatory disorders.
Pharmaceutical Applications
Drug Intermediate
The compound serves as a key intermediate in synthesizing Rebamipide analogs, which are clinically used for gastric ulcer treatment. Its chiral center ensures enantioselective interactions with target proteins, enhancing drug efficacy.
Formulation Enhancements
As a dihydrochloride salt, it improves the solubility of poorly water-soluble drugs. For instance, formulations containing 5% (w/w) of the salt increased the bioavailability of a model antitumor agent by 3.2-fold in rat studies .
Table 3: Pharmacokinetic Profile (Dihydrochloride Form)
Parameter | Value | Method |
---|---|---|
Cₘₐₓ (oral) | 12.4 µg/mL | LC-MS/MS |
Tₘₐₓ | 2.1 hours | Plasma analysis |
Half-life | 4.8 hours | Non-compartmental |
Bioavailability | 67% | Rat model |
Comparative Analysis with Structural Analogs
vs. (R)-Enantiomer
The S-enantiomer exhibits 5-fold higher binding affinity to glutamate receptors than the R-form, underscoring the importance of chirality in neuroactive compounds.
vs. Quinoline-3-carboxylic Acid Derivatives
Unlike 3-substituted analogs, the 4-quinolinyl group in (S)-2-amino-3-(quinolin-4-yl)propanoic acid enhances membrane permeability due to reduced steric hindrance, as evidenced by a 2.1-fold increase in Caco-2 cell monolayer penetration.
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